4-(2-methyl-5-phenylpyrrol-1-yl)-N-phenylaniline
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Overview
Description
4-(2-methyl-5-phenylpyrrol-1-yl)-N-phenylaniline is a compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom. Compounds containing pyrrole rings are known for their diverse biological activities and are found in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-5-phenylpyrrol-1-yl)-N-phenylaniline can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-5-phenylpyrrole with N-phenylaniline under specific reaction conditions. The reaction typically requires a catalyst and is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-methyl-5-phenylpyrrol-1-yl)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrrole oxides, while reduction may produce pyrrole derivatives with reduced functional groups .
Scientific Research Applications
4-(2-methyl-5-phenylpyrrol-1-yl)-N-phenylaniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in chemical manufacturing
Mechanism of Action
The mechanism of action of 4-(2-methyl-5-phenylpyrrol-1-yl)-N-phenylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-phenylpyrrole: A precursor in the synthesis of 4-(2-methyl-5-phenylpyrrol-1-yl)-N-phenylaniline.
N-phenylaniline: Another precursor used in the synthesis.
Pyrrole derivatives: Compounds with similar structures and biological activities
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of a pyrrole ring with phenyl and aniline groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C23H20N2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
4-(2-methyl-5-phenylpyrrol-1-yl)-N-phenylaniline |
InChI |
InChI=1S/C23H20N2/c1-18-12-17-23(19-8-4-2-5-9-19)25(18)22-15-13-21(14-16-22)24-20-10-6-3-7-11-20/h2-17,24H,1H3 |
InChI Key |
YVQZJVAKBGVSQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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